molecular formula C23H20ClN5O3 B2457031 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-59-2

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2457031
CAS No.: 896298-59-2
M. Wt: 449.9
InChI Key: XDYAEQJOICNKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" has focused on their synthesis and chemical properties. Studies have explored the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives and their potential as pharmacologically active molecules. For instance, the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation as potential ligands for 5-HT(1A) receptors suggest their utility in exploring new therapeutic agents with anxiolytic or antidepressant activity (Zagórska et al., 2009).

Pharmacological Applications

Several studies have evaluated the pharmacological potential of imidazo[2,1-f]purine derivatives. One research focus has been on their activity as serotonin receptor ligands, which might contribute to their anxiolytic and antidepressant effects. Compounds synthesized from imidazo[2,1-f]purine-2,4-dione frameworks have shown varying degrees of receptor affinity, which could inform the development of new therapeutic drugs (Zagórska et al., 2015).

Antimycobacterial Activity

Research into imidazole derivatives, structurally similar to imidazo[2,1-f]purine-2,4(3H,8H)-dione, has revealed potential antimycobacterial properties. These findings indicate a broader scope for the use of such compounds in the treatment of bacterial infections. For example, 4‐substituted 1‐(p‐methoxybenzyl)imidazoles were designed to mimic the structure of potent antimycobacterial purines, showing that modifications of the imidazole core can lead to significant antimycobacterial activity (Miranda & Gundersen, 2009).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-26-20-19(21(30)27(23(26)31)12-13-32-2)28-14-18(15-6-4-3-5-7-15)29(22(28)25-20)17-10-8-16(24)9-11-17/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYAEQJOICNKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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